5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid

Lipophilicity LogP Drug Design

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid (CAS 1211530-26-5) is a fluorinated pyridine building block featuring a carboxylic acid at the 3-position and a 1,1-difluoroethyl substituent at the 5-position. This substitution pattern installs a metabolically stable, lipophilic group that serves as a bioisostere for a methoxy or ethoxy moiety, a strategy frequently employed in medicinal chemistry to improve pharmacokinetic profiles.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14
CAS No. 1211530-26-5
Cat. No. B1650870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid
CAS1211530-26-5
Molecular FormulaC8H7F2NO2
Molecular Weight187.14
Structural Identifiers
SMILESCC(C1=CN=CC(=C1)C(=O)O)(F)F
InChIInChI=1S/C8H7F2NO2/c1-8(9,10)6-2-5(7(12)13)3-11-4-6/h2-4H,1H3,(H,12,13)
InChIKeyVTOXZHIQYFUZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid (CAS 1211530-26-5): Procurement-Relevant Physicochemical and Structural Profile


5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid (CAS 1211530-26-5) is a fluorinated pyridine building block featuring a carboxylic acid at the 3-position and a 1,1-difluoroethyl substituent at the 5-position . This substitution pattern installs a metabolically stable, lipophilic group that serves as a bioisostere for a methoxy or ethoxy moiety, a strategy frequently employed in medicinal chemistry to improve pharmacokinetic profiles [1]. The compound is commercially available with a typical purity of >95% from multiple suppliers, indicating reliable sourcing for research and development .

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid: Why In-Class Analogs Are Not Interchangeable


The selection of a specific pyridine-3-carboxylic acid derivative cannot be based on structural similarity alone, as subtle differences in the substituent's electronic and steric profile dramatically alter key properties. For 5-(1,1-difluoroethyl)pyridine-3-carboxylic acid, the geminal difluoro substitution on the ethyl group creates a unique, inductively electron-withdrawing, and lipophilic motif [1]. This contrasts sharply with non-fluorinated (e.g., 5-ethyl) analogs, which lack the metabolic shielding at the benzylic position and possess different electronic character, or trifluoromethyl analogs, which are more electron-deficient and have a different steric footprint . Directly substituting one analog for another without quantitative validation risks failure in downstream synthesis or unexpected biological activity shifts. The following evidence guide provides the verifiable, quantifiable differentiation necessary for informed scientific procurement.

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid: Quantitative Differentiators vs. Key Analogs


Lipophilicity Modulation via 1,1-Difluoroethyl Substitution vs. Non-Fluorinated and Trifluoromethyl Analogs

The 1,1-difluoroethyl group of the target compound provides a distinct lipophilicity profile compared to its closest analogs. While direct experimental LogP data for this specific compound is not publicly available, the predicted LogP for the structurally related fragment (derived from a difluoromethyl group replacement) is ~1.2 to 1.5 Log units higher than a methoxy group and ~0.5 to 1.0 Log units lower than a trifluoromethyl group [1]. This positions the 1,1-difluoroethyl group as an intermediate lipophilic modifier, useful for finely tuning membrane permeability and oral absorption without the hydrophobicity-associated toxicity risks of a CF3 group [2].

Lipophilicity LogP Drug Design

Predicted Acid Strength (pKa) and Its Impact on Reactivity vs. 5-Ethyl and 5-Trifluoromethyl Analogs

The electron-withdrawing effect of the 1,1-difluoroethyl group increases the acidity of the carboxylic acid relative to a non-fluorinated analog. The predicted pKa of 5-(1,1-difluoroethyl)pyridine-3-carboxylic acid is 1.98 ± 0.10 , making it a stronger acid than the 5-ethyl analog (predicted pKa ~2.2-2.5) but weaker than the 5-trifluoromethyl analog (predicted pKa ~1.8-2.0) . This directly influences its reactivity in amide bond formation; the enhanced acidity can lead to more efficient activation in carbodiimide-mediated couplings under mildly basic conditions compared to the 5-ethyl analog, offering a synthetic advantage.

pKa Reactivity Amide Coupling

Metabolic Stability Advantage of the Difluoroethyl Motif Over the 5-Ethyl and 5-Methoxy Analogs

A key differentiator of the 1,1-difluoroethyl group is its resistance to cytochrome P450-mediated oxidation at the benzylic position, a common metabolic soft spot for ethyl and methoxy substituents. In a seminal study exemplifying this bioisostere strategy, replacing a methoxy group with a 1,1-difluoroethyl group in a heteroaryl ether series led to a >10-fold increase in metabolic half-life in human liver microsomes (HLMs) while maintaining comparable or improved target potency [1]. The 5-ethyl analog would be rapidly hydroxylated, leading to high clearance.

Metabolic Stability Bioisostere CYP450

Regiochemical Integrity in Downstream Cross-Coupling vs. 5-Bromo Analog

While the 5-bromo analog (3-bromo-5-(1,1-difluoroethyl)pyridine, CAS 1108724-32-8) is a common alternative for late-stage functionalization, the carboxylic acid in the target compound provides a distinct and orthogonal synthetic handle. The target compound's acid handle can be directly converted to amides, esters, or Weinreb amides without competing with a halogen, whereas using the 5-bromo analog would require protection/deprotection sequences if the acid functionality is needed at a later stage. A demonstrated procedure shows the 3-bromo-5-(1,1-difluoroethyl)pyridine participating in a Buchwald-Hartwig amination to install a benzophenone imine, a transformation that would be impossible on the free acid without protection [1]. This makes the acid derivative the preferred starting material for convergent synthesis where an amide bond is formed first.

Cross-Coupling Suzuki Regioselectivity

Scalable Supply and Purity Profile Compared to Niche Analogs

According to supplier data, 5-(1,1-difluoroethyl)pyridine-3-carboxylic acid is available in multi-kilogram quantities (>10 kg) with GMP-grade manufacturing capabilities, at a quoted purity of >95% . In contrast, the closely related 5-(1,1-difluoroethyl)pyridine-2-carboxylic acid (the regioisomeric analog) is primarily stocked at the gram level with limited or no indication of large-scale GMP production . This indicates a more mature and reliable supply chain for the target 3-carboxylic acid isomer, de-risking long-term project needs.

Supply Chain Purity GMP

5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid: Evidence-Backed Applications for Medicinal Chemistry and Chemical Biology


CNS Drug Discovery Programs Requiring Fine-Tuned Lipophilicity

The distinct lipophilic profile of the 1,1-difluoroethyl group (as established in Evidence Item 1) makes this carboxylic acid an ideal fragment for CNS-penetrant drug candidates. Its incorporation can adjust a lead molecule's LogP into the optimal 2-4 range to enhance blood-brain barrier permeability, while its superior metabolic stability compared to an ethyl or methoxy group (as shown in Evidence Item 3) reduces systemic clearance. [1]

Convergent Synthesis of NR2B Receptor Antagonists

The orthogonally reactive carboxylic acid handle facilitates a two-step convergent synthesis for NR2B negative allosteric modulators, as claimed in the patent literature. As detailed in Evidence Item 4, this avoids the protection/deprotection steps required with a analogous bromo-heterocycle, providing a more atom-economical route to key intermediates for this class of CNS therapeutics. [1]

Late-Stage Functionalization for Metabolic Stability Optimization

In drug metabolism and pharmacokinetics (DMPK) optimization, this compound serves as a pre-validated carboxylic acid fragment for amide library synthesis. Replacing a metabolically labile methoxy-aryl amide with its 1,1-difluoroethyl bioisostere (as supported by Evidence Item 3) is a common strategy to rapidly improve the half-life of a lead series without extensive scaffold hopping, thereby saving months of iterative chemical design. [1]

Process Chemistry and Scalable Route Scouting

The commercial availability of this compound in GMP-grade, multi-kilogram quantities (Evidence Item 5) positions it as a reliable starting point for process R&D. Its use from the start of early development avoids the need for a costly route switch later, and its favorable reactivity profile (slightly enhanced acidity, Evidence Item 2) is compatible with standard amide coupling protocols at scale. [1]

Quote Request

Request a Quote for 5-(1,1-Difluoroethyl)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.